

A Comprehensive Technical Guide to Bis(2-ethylhexyl)amine (CAS 106-20-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-ethylhexyl)amine

Cat. No.: B085733

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl)amine, with a CAS number of 106-20-7, is a secondary amine characterized by its branched alkyl groups.^[1] It presents as a clear, colorless liquid at ambient temperatures with a slight, ammonia-like odor.^{[2][3]} This technical guide provides an in-depth overview of its physicochemical properties, toxicological profile, and common industrial applications, tailored for a scientific audience.

Physicochemical Properties

Bis(2-ethylhexyl)amine is a versatile chemical intermediate with a range of applications stemming from its specific physical and chemical characteristics.^[1] It is slightly soluble in water but demonstrates good solubility in many organic solvents.^{[1][4]}

Table 1: General and Physical Properties of **Bis(2-ethylhexyl)amine**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₅ N	[5][6]
Molecular Weight	241.46 g/mol	[2][5]
Appearance	Clear, colorless liquid	[2][3]
Odor	Fishy, cheesy, oily, ripe, meaty	[5]
Density	0.805 g/mL at 25 °C	[7]
Melting Point	< -60 °C	[4]
Boiling Point	123 °C at 5 mm Hg	[7]
Vapor Pressure	0.0023 hPa at 20 °C	[4]
Solubility in Water	0.014 g/L	[4]
Solubility in Ethanol	689.85 g/L at 25 °C	[5]

Table 2: Safety and Reactivity Data for Bis(2-ethylhexyl)amine

Property	Value	Reference
Flash Point	130 °C (Pensky-Martens closed cup)	[4]
Autoignition Temperature	230 °C	[4]
Explosion Limits	0.6 - 3.7 % (v/v)	[4]
pH	>7 (in water at 20 °C)	[4]
Reactivity	Reacts with oxidizing materials. Neutralizes acids in exothermic reactions. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.	[7]

Toxicological Profile

Bis(2-ethylhexyl)amine is classified as harmful if swallowed, and toxic in contact with skin or if inhaled.^[8] It is also known to cause severe skin burns and serious eye damage.^[9]

Table 3: Acute Toxicity of **Bis(2-ethylhexyl)amine**

Test	Species	Route	Value	Reference
LD50	Rat (male and female)	Oral	1008 mg/kg	[4][9]
LD50	Rabbit	Dermal	956 mg/kg	[9]
LC50	Rat (male and female)	Inhalation (4 h)	0.91 mg/L	[9]

Table 4: Ecotoxicity of **Bis(2-ethylhexyl)amine**

Test	Species	Duration	Value	Reference
ErC50 (static test)	Desmodesmus subspicatus (green algae)	72 h	1.55 mg/L	
EC50 (static test)	Activated sludge	3 h	89 mg/L	
NOEC (semi-static test)	Daphnia magna (Water flea)	-	0.069 mg/L	

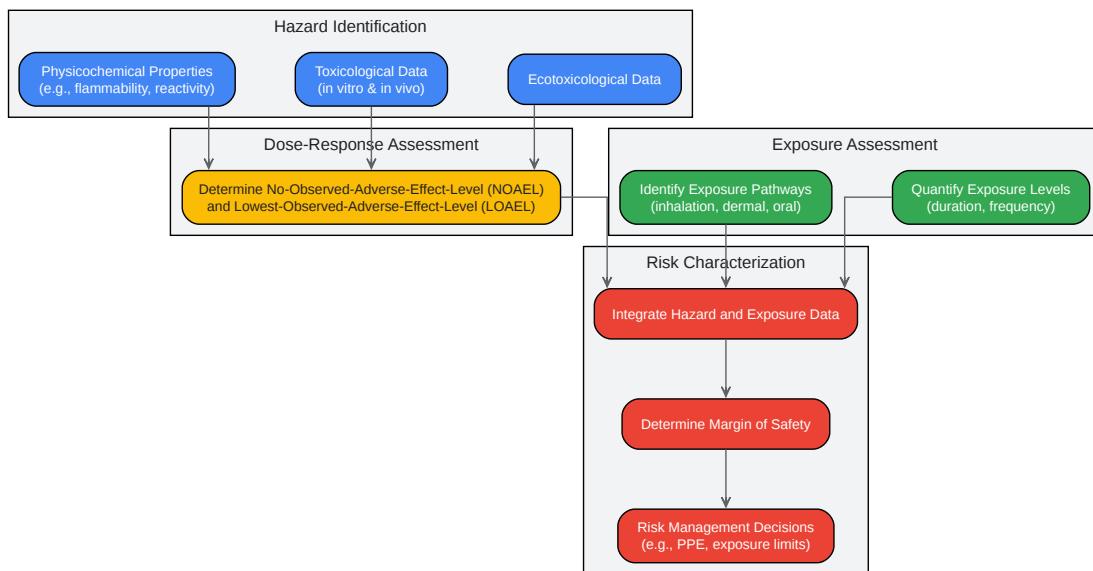
According to safety data, no ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.^[9]

Experimental Protocols

The toxicological data presented in this guide are based on standardized testing protocols. The following provides an overview of the methodologies for the key experiments cited.

- Acute Oral Toxicity (OECD Test Guideline 401): This test involves the administration of the substance in a single dose by gavage to a group of experimental animals (rats). Observations of effects and mortality are made over a period of time. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[9]
- Acute Inhalation Toxicity (OECD Test Guideline 403): This guideline describes a method for assessing the inhalation toxicity of a substance. It involves exposing experimental animals (rats) to the substance for a defined period (4 hours). The concentration of the substance that causes mortality in 50% of the test animals (LC50) is determined.[9]
- Acute Dermal Toxicity: This test assesses the toxic effects of a substance when applied to the skin. A single dose of the substance is applied to the clipped skin of experimental animals (rabbits). The LD50 is determined by observing the mortality rate over a specified period.
- Toxicity to Algae (DIN 38412): This method evaluates the effect of a substance on the growth of green algae. The concentration that causes a 50% reduction in growth (ErC50) is determined over a 72-hour exposure period.
- Toxicity to Bacteria (OECD Test Guideline 209): This test assesses the inhibitory effect of a substance on the respiration of activated sludge microorganisms. The concentration that causes a 50% inhibition of respiration (EC50) is determined after a 3-hour exposure.

Applications and Uses


Bis(2-ethylhexyl)amine is a versatile chemical intermediate with a range of industrial applications.[1] Its primary uses include:

- Chemical Intermediate: It serves as a precursor for the synthesis of surfactants and corrosion inhibitors, such as those of the tolytriazole and benzotriazole types.[1]
- Lubricant Additives: Its inclusion in lubricant formulations helps to improve the performance and extend the lifespan of industrial machinery by minimizing friction and wear.[10]
- Metal Ion Extraction: It is utilized as an extraction agent for metal ions in hydrometallurgical processes, which are essential for recovering valuable metals from ores.[10]

- Pharmaceuticals and Agrochemicals: It acts as a building block in the synthesis of active pharmaceutical ingredients (APIs) and is also used in the production of herbicides and pesticides.[\[10\]](#)
- Other Industries: It finds use in the production of dyes and in the plastics processing industry.[\[11\]](#)

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like **Bis(2-ethylhexyl)amine**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of a chemical risk assessment process.

Handling and Storage

Given its hazardous properties, proper handling and storage of **Bis(2-ethylhexyl)amine** are crucial. Always use personal protective equipment, including gloves, protective clothing, and eye/face protection.^[9] Work should be conducted in a well-ventilated area or under a fume

hood.[9] Store in a tightly closed container in a well-ventilated place, and keep it locked up or in an area accessible only to qualified or authorized personnel.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biofargo.com [biofargo.com]
- 2. Bis(2-ethylhexyl)amine | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS 2-ETHYLHEXYLAMINE (BIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scent.vn [scent.vn]
- 6. Bis(2-ethylhexyl)amine synthesis - chemicalbook [chemicalbook.com]
- 7. Bis(2-ethylhexyl)amine | 106-20-7 [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Bis(2-ethylhexyl)amine [myskinrecipes.com]
- 11. parchem.com [parchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Bis(2-ethylhexyl)amine (CAS 106-20-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085733#bis-2-ethylhexyl-amine-cas-number-106-20-7-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com